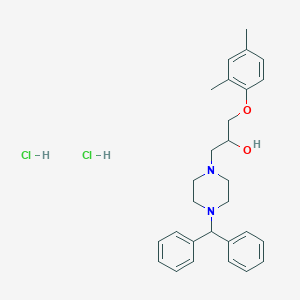

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride

Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride is a tertiary amine derivative characterized by a benzhydryl-substituted piperazine ring linked to a 2,4-dimethylphenoxy group via a propan-2-ol backbone. The dihydrochloride salt enhances its solubility and bioavailability.

Properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O2.2ClH/c1-22-13-14-27(23(2)19-22)32-21-26(31)20-29-15-17-30(18-16-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;;/h3-14,19,26,28,31H,15-18,20-21H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMELNXUAVLVPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzhydryl group, alongside a propanol moiety linked to a dimethylphenoxy group. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Research indicates that this compound acts primarily as a serotonin receptor antagonist and may also influence dopamine pathways. The structural components allow it to interact with various neurotransmitter systems, potentially modulating mood and behavior.

Antidepressant Effects

Studies have shown that this compound exhibits antidepressant-like effects in animal models. It has been demonstrated to significantly reduce immobility time in the forced swim test, indicating potential as an antidepressant agent.

Antipsychotic Properties

The compound has shown promise in reducing symptoms associated with psychosis. It appears to modulate dopaminergic activity, which is crucial for managing conditions like schizophrenia. In preclinical trials, subjects treated with this compound exhibited reduced hyperactivity and improved social interaction.

Analgesic Activity

Analgesic properties have also been attributed to this compound. In pain models, it has been observed to decrease pain responses significantly, suggesting its utility in pain management protocols.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Preclinical Study 1 | Demonstrated significant reduction in depressive behaviors in rodent models (p < 0.05) compared to control groups. |

| Preclinical Study 2 | Showed effectiveness in reducing psychotic symptoms in animal models, with notable improvements in behavioral tests. |

| Analgesic Study | Reported a decrease in pain responses by approximately 40% in formalin-induced pain models. |

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects and potential for toxicity.

Comparison with Similar Compounds

Adrenoceptor Antagonism

- MH-78: Exhibits dual α1- and β-adrenoceptor blockade, with vasodilatory effects mediated via the NO/sGC pathway. Comparable to carvedilol but with enhanced hypotensive activity in vivo .

- However, the 2,4-dimethylphenoxy substituent may reduce NO-mediated effects compared to MH-78’s 2-methoxyphenoxyethyl group .

AMPK Activation and Metabolic Effects

- Dibenzylamino Derivatives (Compounds 20–23 in ): Modulate AMPK and GDF15 pathways. For example, 1-(dibenzylamino)-3-(4-nitrophenoxy)propan-2-ol (96.42% purity) showed moderate AMPK activation, while halogenated analogs (e.g., 4-bromo) exhibited reduced efficacy .

Selectivity and Toxicity

- Halogenated Analogs: Bromo- and iodo-substituted phenoxy derivatives (e.g., compound 21 in ) demonstrated lower cytotoxicity in hepatic cell lines compared to nitro-substituted analogs.

- Target Compound : The absence of electron-withdrawing groups (e.g., nitro, chloro) may reduce off-target reactivity, improving safety profiles .

Key Research Findings and Data

In Vitro and In Vivo Efficacy

- MH-78 : Reduced mean arterial pressure by 25% in hypertensive rats at 10 mg/kg, outperforming urapidil .

Q & A

Basic Research Question

- Methodological Answer :

The compound can be synthesized via a multi-step approach:- Step 1 : Condensation of benzhydrylpiperazine with an epoxide intermediate (e.g., 3-(2,4-dimethylphenoxy)propylene oxide) under basic conditions (e.g., KCO) in anhydrous acetonitrile .

- Step 2 : Hydrochloride salt formation using HCl gas in ethanol, followed by recrystallization in ethanol/ether .

- Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) and H/C NMR (e.g., δ~7.2–6.8 ppm for aromatic protons, δ~3.5–4.5 ppm for piperazine and propanol moieties) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question

- Methodological Answer :

Discrepancies between experimental and computational data may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

What experimental design considerations are critical for studying receptor-binding interactions of this compound?

Advanced Research Question

- Methodological Answer :

For receptor studies (e.g., serotonin or dopamine receptors):- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., ketanserin for 5-HT) in HEK293 cells expressing recombinant receptors. Include controls for nonspecific binding (e.g., 10 µM spiperone) .

- Molecular Dynamics Simulations : Analyze binding stability (e.g., GROMACS with CHARMM36 force field) over 100 ns trajectories .

- SAR Analysis : Compare with analogs (e.g., 4-methylpiperazine derivatives) to identify critical substituents .

How should researchers handle discrepancies in biological activity across in vitro vs. in vivo models?

Advanced Research Question

- Methodological Answer :

Discrepancies may stem from pharmacokinetic factors (e.g., metabolic stability, BBB penetration). Mitigation strategies:- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for major metabolites .

- BBB Permeability Assays : Use MDCK-MDR1 monolayers; calculate P (apparent permeability) .

- PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy data (e.g., Emax model) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .

How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Advanced Research Question

- Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (temperature, stoichiometry, solvent ratio) .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

- Purification : Employ preparative HPLC with a C18 column (20 × 250 mm, 10 µm) and 0.1% NHOH in MeCN/HO .

What computational tools are recommended for predicting the environmental toxicity of this compound?

Advanced Research Question

- Methodological Answer :

- QSAR Models : Use EPI Suite (EPA) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) .

- Molecular Docking : Screen against environmental receptors (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., piperazine-based pharmaceuticals) for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.